molecular formula C12H18 B074635 5,7-Dodecadiyne CAS No. 1120-29-2

5,7-Dodecadiyne

Cat. No. B074635
CAS RN: 1120-29-2
M. Wt: 162.27 g/mol
InChI Key: KSOQHQONAHQOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dodecadiyne is a chemical compound that belongs to the alkyne family. It is a colorless, oily liquid with a strong odor. This compound has been of great interest to scientists due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5,7-Dodecadiyne is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. This can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

5,7-Dodecadiyne has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antimicrobial activity. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells.

Advantages And Limitations For Lab Experiments

The advantages of using 5,7-Dodecadiyne in lab experiments include its unique properties, its potential applications in various fields, and its relatively low toxicity. However, its limitations include its high cost, its limited availability, and the need for specialized equipment and expertise to work with it safely.

Future Directions

There are many future directions for research on 5,7-Dodecadiyne, including the development of new synthesis methods, the study of its interactions with cell membranes and other biological systems, and the exploration of its potential applications in various fields. Some possible areas of research include the use of 5,7-Dodecadiyne in drug delivery systems, the development of new materials and coatings, and the study of its potential as an imaging agent.

Synthesis Methods

The synthesis of 5,7-Dodecadiyne can be done through various methods, including the reaction of 1,7-dibromododecane with sodium acetylide, the reaction of 1,7-dibromo-11-undecyne with sodium acetylide, and the reaction of 1,7-dibromo-11-undecyne with lithium acetylide.

Scientific Research Applications

The chemical compound 5,7-Dodecadiyne has been extensively studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, it has been used to create thin films, coatings, and other materials with unique properties. In nanotechnology, it has been used to create nanowires and other nanostructures. In biomedicine, it has been studied for its potential as a drug delivery system and as an imaging agent.

properties

CAS RN

1120-29-2

Product Name

5,7-Dodecadiyne

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

dodeca-5,7-diyne

InChI

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-8H2,1-2H3

InChI Key

KSOQHQONAHQOCM-UHFFFAOYSA-N

SMILES

CCCCC#CC#CCCCC

Canonical SMILES

CCCCC#CC#CCCCC

Other CAS RN

1120-29-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.